molecular formula C14H22O B12693076 2,3-Di-sec-butylphenol CAS No. 137245-55-7

2,3-Di-sec-butylphenol

Cat. No.: B12693076
CAS No.: 137245-55-7
M. Wt: 206.32 g/mol
InChI Key: ROOPEIGRBDVOKP-UHFFFAOYSA-N
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Description

2,3-Di-sec-butylphenol is an organic compound belonging to the class of alkylphenols These compounds are characterized by the presence of alkyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-sec-butylphenol typically involves the alkylation of phenol with sec-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-sec-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,3-Di-sec-butylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used as a stabilizer in polymers and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,3-Di-sec-butylphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, leading to the neutralization of free radicals and reduction of oxidative stress. This antioxidant activity is crucial in preventing cellular damage and promoting overall health. Additionally, the compound’s ability to interact with specific enzymes and receptors contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di-sec-butylphenol
  • 2,6-Di-sec-butylphenol
  • 2,4-Di-tert-butylphenol
  • 2,6-Di-tert-butylphenol

Uniqueness

2,3-Di-sec-butylphenol is unique due to its specific substitution pattern on the phenol ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

137245-55-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,3-di(butan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(15)14(12)11(4)6-2/h7-11,15H,5-6H2,1-4H3

InChI Key

ROOPEIGRBDVOKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)O)C(C)CC

Origin of Product

United States

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